3,5-Difluoro-2,4-dimethoxyaniline

Medicinal Chemistry Neurodegeneration Drug Discovery

3,5-Difluoro-2,4-dimethoxyaniline (CAS 195136-67-5) is a polysubstituted fluorinated aromatic amine building block. It is characterized by a specific 1,3-difluoro-2,4-dimethoxy substitution pattern on an aniline ring.

Molecular Formula C8H9F2NO2
Molecular Weight 189.16 g/mol
CAS No. 195136-67-5
Cat. No. B041684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2,4-dimethoxyaniline
CAS195136-67-5
Synonyms3,5-Difluoro-2,4-dimethoxyaniline; 
Molecular FormulaC8H9F2NO2
Molecular Weight189.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1N)F)OC)F
InChIInChI=1S/C8H9F2NO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,11H2,1-2H3
InChIKeyIWVNUSZUKBDACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-2,4-dimethoxyaniline (CAS 195136-67-5) Procurement Guide for Advanced Synthesis


3,5-Difluoro-2,4-dimethoxyaniline (CAS 195136-67-5) is a polysubstituted fluorinated aromatic amine building block . It is characterized by a specific 1,3-difluoro-2,4-dimethoxy substitution pattern on an aniline ring . This compound is not a final product but a strategic intermediate employed in the synthesis of complex molecules, notably highly potent acyl protein thioesterase inhibitors for Huntington's disease research , and advanced fluorescent dyes such as 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid for bio-conjugation [1].

Why 3,5-Difluoro-2,4-dimethoxyaniline is Not Interchangeable with Common Aniline Analogs


Simply substituting 3,5-Difluoro-2,4-dimethoxyaniline with a generic aniline or even a simpler fluorinated aniline analog will likely result in a significant loss of target function or synthetic viability. The precise 1,3-difluoro substitution pattern is crucial for the electronic tuning and metabolic stability of the final compound, while the 2,4-dimethoxy groups are essential for the synthetic pathway, as demonstrated in the synthesis of specific coumarin-based fluorescent dyes [1]. Interchanging with compounds like 3,5-difluoroaniline or 2,4-dimethoxyaniline would alter the reactivity and steric profile, fundamentally changing the outcome of key synthetic steps [2][3].

Quantitative Differentiation of 3,5-Difluoro-2,4-dimethoxyaniline from Analogs


Synthesis of Highly Potent Acyl Protein Thioesterase Inhibitors

3,5-Difluoro-2,4-dimethoxyaniline is explicitly used as a reagent for preparing 'highly potent' acyl protein thioesterase inhibitors, a class of molecules under investigation for Huntington's disease . This differentiates it from 2,4-dimethoxyaniline or 3,5-difluoroaniline, which lack the complete substitution pattern required for this specific inhibitor scaffold [1][2].

Medicinal Chemistry Neurodegeneration Drug Discovery

Critical Intermediate for Fluorescent Bio-conjugation Dyes

The compound is a key intermediate in a published preparative-scale synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, one of the most widely used coumarin dyes for biological conjugation [1]. The synthetic route, involving reaction with boron tribromide and sodium nitrite over 72.67 hours, is designed around the specific substitution pattern of 3,5-Difluoro-2,4-dimethoxyaniline, highlighting its unique reactivity compared to less substituted or differently substituted anilines [1].

Chemical Biology Fluorescence Imaging Synthetic Chemistry

Reported Synthesis Yields and Purity

The compound itself is accessible via a high-yielding synthetic route. Catalytic hydrogenation of the corresponding nitro precursor yields 9.40 g (99.8%) of 3,5-Difluoro-2,4-dimethoxyaniline as a clear, pale brown oil . This near-quantitative yield in the final reduction step is a critical process efficiency metric. Commercial suppliers list a standard purity of 95% (HPLC) .

Process Chemistry Synthetic Methodology Chemical Synthesis

Primary Research and Industrial Applications for 3,5-Difluoro-2,4-dimethoxyaniline


Medicinal Chemistry: Development of Huntington's Disease Therapeutics

3,5-Difluoro-2,4-dimethoxyaniline is a specified reagent in the preparation of highly potent acyl protein thioesterase inhibitors. Given its established role, procurement is justified for research programs focused on modulating protein palmitoylation as a therapeutic strategy for Huntington's disease and related neurodegenerative disorders .

Chemical Biology: Synthesis of Advanced Fluorescent Probes

This compound is the starting material for the preparative-scale synthesis of 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid. It should be procured by research groups and industrial labs involved in developing and utilizing new fluorescent dyes for bio-conjugation, imaging, and diagnostics .

General Synthesis: Construction of Highly Fluorinated Molecular Scaffolds

As a polysubstituted aromatic amine with both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, 3,5-Difluoro-2,4-dimethoxyaniline serves as a unique building block for creating complex molecules with finely tuned electronic and steric properties. It is valuable in research settings exploring structure-activity relationships (SAR) or novel materials .

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